molecular formula C12H14N2O3 B13117288 Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Cat. No.: B13117288
M. Wt: 234.25 g/mol
InChI Key: RPLJEWJNEZLJEC-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1h-indazole-1-carboxylate typically involves the reaction of 4-hydroxy-1h-indazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-oxo-1h-indazole-1-carboxylate.

    Reduction: Formation of 4-hydroxy-1h-indazole derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It has shown promise in the development of anti-inflammatory and anticancer drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1h-indazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate
  • Tert-butyl 4-hydroxy-1h-indazole-1-carboxamide
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific functional groups, which provide distinct reactivity and stability. Its tert-butyl ester group offers protection during synthetic transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3C_{12}H_{14}N_{2}O_{3}. The compound features an indazole core, which is known for its diverse biological activities. The presence of the tert-butyl group and the hydroxyl moiety significantly influences its solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . In vitro assays have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth.

Cell LineIC50 (µM)Mechanism of Action
A54915.4Induction of apoptosis
HeLa12.3Cell cycle arrest

Neuroprotective Effects

In addition to anticancer activity, this compound has demonstrated neuroprotective effects in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it reduces levels of pro-inflammatory cytokines like TNF-α and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloidogenesis and neurotransmitter breakdown, respectively.
  • Cell Signaling Modulation : It modulates key signaling pathways that control cell survival and apoptosis.
  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Study on Cancer Cell Lines

A study published in ACS Omega evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity against both A549 and HeLa cells .

Neuroprotection Against Aβ Toxicity

In a separate investigation focusing on neuroprotection, researchers treated astrocytes with Aβ peptides alongside varying concentrations of the compound. Results showed that treatment with this compound improved cell viability by approximately 20% compared to untreated controls, highlighting its potential therapeutic application in neurodegenerative diseases .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl 4-hydroxyindazole-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3

InChI Key

RPLJEWJNEZLJEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O

Origin of Product

United States

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